1-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide
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Overview
Description
1-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide is a complex organic compound that features a tetrazole ring, a trifluoromethyl group, and a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the tetrazole ring through a [2+3] cycloaddition reaction between an azide and a nitrile. The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide. The final step involves the coupling of the tetrazole and trifluoromethyl-substituted phenyl group with cyclohexanecarboxamide under appropriate conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and the development of more efficient catalysts for the trifluoromethylation reaction. Additionally, purification steps such as recrystallization or chromatography would be scaled up to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
1-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group in the cyclohexanecarboxamide moiety can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized tetrazole derivatives.
Reduction: Alcohol derivatives of the cyclohexanecarboxamide.
Substitution: Substituted trifluoromethyl derivatives.
Scientific Research Applications
1-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target. The tetrazole ring can participate in hydrogen bonding and other interactions with biological molecules, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Tetrazol-1-yl)aniline: Another tetrazole-containing compound with different substituents.
1-(1H-1,2,4-Triazol-1-yl)benzoic acid: Contains a triazole ring instead of a tetrazole ring.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Features a pyrazole ring in addition to the tetrazole ring.
Uniqueness
1-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide is unique due to the combination of its structural features, including the tetrazole ring, trifluoromethyl group, and cyclohexanecarboxamide moiety. This combination imparts specific chemical and physical properties that can be advantageous in various applications, such as enhanced stability, lipophilicity, and the ability to form specific interactions with biological targets.
Properties
Molecular Formula |
C15H16F3N5O |
---|---|
Molecular Weight |
339.32 g/mol |
IUPAC Name |
1-(tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C15H16F3N5O/c16-15(17,18)11-5-4-6-12(9-11)20-13(24)14(7-2-1-3-8-14)23-10-19-21-22-23/h4-6,9-10H,1-3,7-8H2,(H,20,24) |
InChI Key |
PIWJAQISOKNIOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=CC=CC(=C2)C(F)(F)F)N3C=NN=N3 |
Origin of Product |
United States |
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